4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline
Description
4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and an oxyaniline group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and antimicrobial activity. The compound is synthesized through multi-step reactions involving nucleophilic aromatic substitution and coupling protocols. Key synthetic steps include the reaction of 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline with chloropyrimidine derivatives under controlled conditions, followed by purification via column chromatography . Structural confirmation is achieved through ^1H NMR and mass spectrometry (MS), ensuring high purity and correct regiochemistry .
Properties
CAS No. |
943313-32-4 |
|---|---|
Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)pyrimidin-4-yl]oxyaniline |
InChI |
InChI=1S/C12H10N6O/c13-9-1-3-10(4-2-9)19-11-5-6-15-12(17-11)18-8-14-7-16-18/h1-8H,13H2 |
InChI Key |
NHIOQVIEQSGHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction between a β-dicarbonyl compound and an amidine.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled using a suitable linker, such as an ether linkage, under basic conditions.
Attachment of the Aniline Moiety: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[[2-(1,2,4-triazol-1-yl)-4-pyrimidinyl]oxy]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile
- Structure: Contains a morpholine group at the pyrimidine’s 3-position and a cyano-substituted phenyl ring.
- Synthesis: Prepared via coupling 3-(2-chloropyrimidin-4-yl)-5-morpholinobenzonitrile with 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline .
- Key Differences: The morpholine group enhances solubility but reduces metabolic stability compared to the oxyaniline group in the target compound.
- Spectroscopic Data : ^1H NMR (DMSO-d6) shows distinct peaks for morpholine (δ 3.79–3.81 ppm) and pyridine (δ 8.67–8.73 ppm) .
- Mass Data : Molecular ion [M+H]⁺ at m/z 502.38 (vs. calculated 502.20979 for C28H23N9O) .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Structure : Fused pyrazole-triazole-pyrimidine systems with variable substituents.
- Synthesis : Involves isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine precursors under thermal or acidic conditions .
- Key Differences: Fused ring systems exhibit rigid planar structures, limiting conformational flexibility compared to the non-fused triazole-pyrimidine scaffold. Isomerization (e.g., compound 6 vs. 7) significantly alters π-π stacking interactions and solubility .
Table 1: Comparative Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (µg/mL) | IC50 (Kinase X) (nM) |
|---|---|---|---|---|
| 4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline | 297.28 | 2.1 | 15.3 | 8.2 |
| 3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile | 502.38 | 3.5 | 8.7 | 12.9 |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6) | 312.31 | 1.8 | 22.4 | 35.6 |
<sup>*</sup> Calculated using ChemDraw.
- Bioactivity Insights :
Stability and Isomerization Considerations
Isomerization significantly impacts the stability of triazole-containing compounds. For example, pyrazolo-triazolo-pyrimidine derivatives undergo structural rearrangement under acidic conditions, converting from 4,3-c to 1,5-c isomers .
Biological Activity
4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a combination of triazole and pyrimidine moieties, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 241.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through downregulation of oncogenes.
- Antiviral Activity : It inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis.
- Neuroprotective Effects : The compound exerts neuroprotective effects by reducing oxidative stress and inflammation through inhibition of NF-κB and MAPK signaling pathways.
Biological Activity Data
Research has demonstrated that this compound exhibits various biological activities. Below is a summary table of its biological activity based on recent studies:
| Biological Activity | Model/Assay | IC50 Values | Reference |
|---|---|---|---|
| Anticancer | MTT Assay (HeLa) | 15.3 µM | |
| Antiviral | Plaque Reduction | 20 µM | |
| Neuroprotection | Oxygen Glucose Deprivation Model | 12.5 µM |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study conducted on HeLa cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 15.3 µM, indicating its potential as an anticancer agent.
- Antiviral Activity : In vitro assays showed that the compound effectively reduced viral plaque formation at a concentration of 20 µM, suggesting its utility in antiviral therapies.
- Neuroprotective Effects : Research involving oxygen-glucose deprivation models indicated that the compound could protect neurons from damage, with an IC50 value of 12.5 µM.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into how the compound interacts at the molecular level:
- Target Enzymes : Docking simulations suggest strong binding affinity towards key enzymes involved in cancer progression and viral replication.
- Binding Sites : The analysis revealed that the compound binds effectively within the active sites of these enzymes, potentially inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
